molecular formula C8H10BrNO3S2 B13974346 (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol

(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol

Cat. No.: B13974346
M. Wt: 312.2 g/mol
InChI Key: WQOFITCBQIBMFQ-UHFFFAOYSA-N
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Description

(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol is a synthetic organic compound that features a unique combination of a bromothiophene ring, a sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Azetidine Formation: The sulfonylated bromothiophene is reacted with an azetidine derivative under suitable conditions to form the azetidine ring.

    Methanol Addition: Finally, the azetidine compound is treated with methanol under acidic or basic conditions to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Sulfides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfonyl and azetidine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
  • (1-((5-Fluorothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
  • (1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)methanol

Uniqueness

(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. The combination of the bromothiophene ring, sulfonyl group, and azetidine ring provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C8H10BrNO3S2

Molecular Weight

312.2 g/mol

IUPAC Name

[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]methanol

InChI

InChI=1S/C8H10BrNO3S2/c9-7-1-2-8(14-7)15(12,13)10-3-6(4-10)5-11/h1-2,6,11H,3-5H2

InChI Key

WQOFITCBQIBMFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)CO

Origin of Product

United States

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